Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves multiple steps. The starting material is typically 4-chloro-8-methylquinoline, which undergoes a series of reactions to introduce the desired functional groups. Common reagents used in these reactions include phosphoryl chloride, phosphorus pentachloride, and thiourea .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, nucleophilic substitution, and esterification.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can produce various substituted quinoline derivatives .
Scientific Research Applications
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methylquinoline: A precursor in the synthesis of the target compound.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Substituted quinolines: Various derivatives with modifications at different positions on the quinoline ring.
Uniqueness
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H19ClN2O3S
- Molecular Weight : 396.89 g/mol
This compound features a quinoline core structure, which is known for its pharmacological properties, including antibacterial, antiviral, and anticancer activities.
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to methyl 8-chloro derivatives in inhibiting viral replication. For instance, a study demonstrated that derivatives with a similar structure exhibited anti-HIV activity by acting as integrase inhibitors. The most potent compound from this series showed an EC50 value of 75 µM against HIV . This suggests that methyl 8-chloro derivatives may also possess similar antiviral properties.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer effects. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. A study indicated that related compounds could induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have been documented in several studies. The compound's ability to inhibit bacterial growth can be attributed to its interference with bacterial DNA synthesis and function. A related study found that certain quinoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:
- Formation of the Quinoline Core : Utilizing cyclization reactions involving an appropriate aniline derivative.
- Chlorination : Introduction of the chlorine atom at the 8-position using chlorinating agents.
- Substitution Reactions : Attaching the methylthio-benzyl group through nucleophilic substitution methods.
- Carboxylation : Finalizing the structure by introducing the carboxylate group.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, methyl 8-chloro derivatives were tested for their efficacy against HIV. The results indicated a dose-dependent response with significant viral load reduction at concentrations above 50 µM, showcasing potential as therapeutic agents against HIV infection .
Case Study 2: Anticancer Potential
A series of methyl 8-chloro derivatives were evaluated for their cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). Results showed that these compounds induced apoptosis in a concentration-dependent manner, with IC50 values ranging from 20 to 40 µM .
Properties
Molecular Formula |
C19H17ClN2O3S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl 8-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-19(24)15-17(21-10-11-6-8-12(26-2)9-7-11)13-4-3-5-14(20)16(13)22-18(15)23/h3-9H,10H2,1-2H3,(H2,21,22,23) |
InChI Key |
ZYTWTTXVDRZSOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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